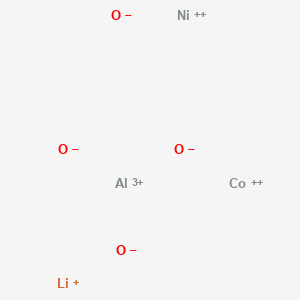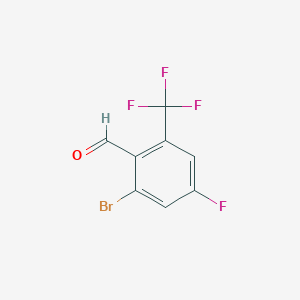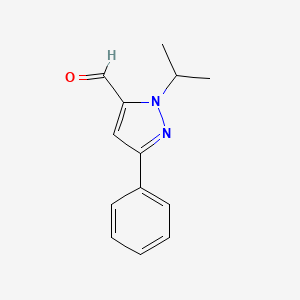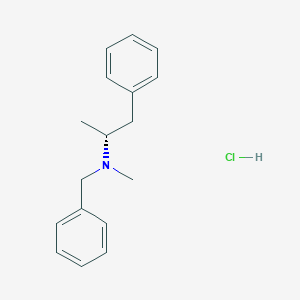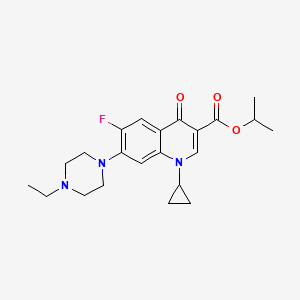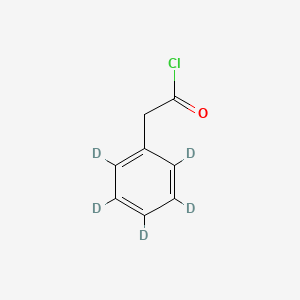
Phenylacetyl-d5 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylacetyl-d5 Chloride is a deuterated derivative of phenylacetyl chloride, an organic compound characterized by the presence of a phenyl group attached to an acetyl chloride moiety. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various aromatic compounds, pharmaceuticals, and other organic chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylacetyl-d5 Chloride can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with oxalyl chloride in the presence of a solvent like benzene. The reaction proceeds smoothly, producing phenylacetyl chloride along with by-products such as carbon dioxide and carbon monoxide . Another method involves the use of Meldrum’s acid and anhydrous dichloromethane, followed by the addition of pyridine and phenylacetyl chloride .
Industrial Production Methods: In industrial settings, phenylacetyl chloride is typically produced by reacting phenylacetic acid with thionyl chloride or phosphorus trichloride. These reactions are carried out under controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenylacetyl-d5 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form phenylacetic acid and hydrochloric acid.
Reduction: It can be reduced to phenylacetaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can convert phenylacetyl chloride to benzoic acid.
Bases: Bases like sodium hydroxide can facilitate the hydrolysis of phenylacetyl chloride.
Major Products Formed:
Phenylacetic Acid: Formed through hydrolysis.
Phenylacetaldehyde: Formed through reduction.
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Scientific Research Applications
Phenylacetyl-d5 Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenylacetyl-d5 chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the acetyl chloride group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions .
Comparison with Similar Compounds
Phenylacetyl Chloride: The non-deuterated version of phenylacetyl-d5 chloride.
Benzoyl Chloride: Another acyl chloride with a benzene ring but differs in the position of the carbonyl group.
Acetyl Chloride: A simpler acyl chloride without the phenyl group.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can be useful in isotopic labeling studies and in understanding reaction mechanisms. The deuterium atoms provide a distinct mass difference, making it easier to trace the compound in various chemical and biological processes .
Properties
Molecular Formula |
C8H7ClO |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)acetyl chloride |
InChI |
InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D |
InChI Key |
VMZCDNSFRSVYKQ-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


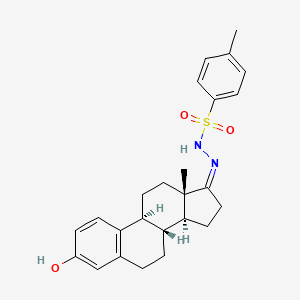
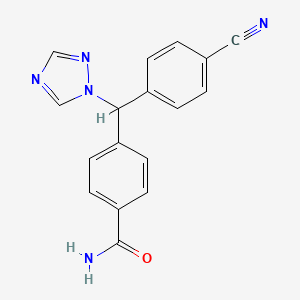
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
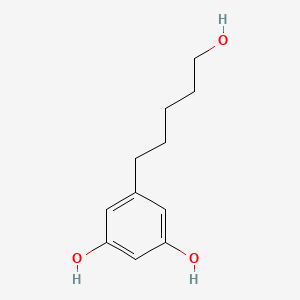
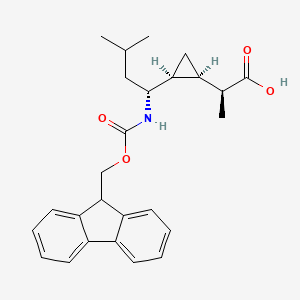


![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)

